

Methyl 3-Aminocrotonate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 3-aminocrotonate

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Methyl 3-aminocrotonate (M3A), also known as methyl 3-amino-2-butenate, is a highly versatile and economically significant enamine building block in organic synthesis.^{[1][2]} Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β -unsaturated ester moiety, makes it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with pronounced pharmacological activity.^{[1][2]} This guide provides an in-depth overview of its properties, synthesis, and core applications, complete with experimental protocols and mechanistic diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Methyl 3-aminocrotonate is typically an off-white to light yellow crystalline powder or a colorless to pale yellow liquid, a characteristic dependent on its purity and physical state.^{[1][3]} Its hygroscopic nature necessitates careful handling and storage in a cool, dry, and well-ventilated area, preferably under an inert atmosphere, to prevent moisture absorption that can impede reactivity in sensitive applications like the Hantzsch synthesis.^{[4][5]}

Physical and Chemical Data

The key physical and chemical properties of **methyl 3-aminocrotonate** are summarized in the table below, compiled from various sources.

Property	Value	Reference(s)
CAS Number	14205-39-1	[6][7]
Molecular Formula	C ₅ H ₉ NO ₂	[6][7]
Molecular Weight	115.13 g/mol	[6][7]
Appearance	Off-white crystalline powder / Pale yellow liquid	[1][3][8]
Melting Point	81 - 83 °C	[8]
Boiling Point	~112 °C @ 42 mmHg	[9]
Flash Point	91 °C	[6]
Density	1.031 g/cm ³	[9]
Solubility	Soluble in chloroform, acetone, ethanol; moderately soluble in water.	[1][2][8]
IUPAC Name	methyl (2Z)-3-aminobut-2- enoate	[6]
Synonyms	Methyl 3-amino-2-butenate, 3-Aminocrotonic acid methyl ester	[2][6]

Spectroscopic Data

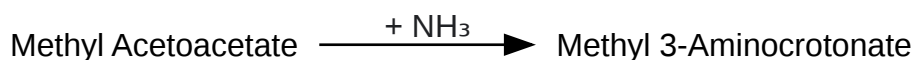
The structural identity of **methyl 3-aminocrotonate** is confirmed through various spectroscopic techniques. The key spectral data are presented below.

Spectroscopy	Data and Interpretation	Reference(s)
¹ H NMR	(CDCl ₃ , 400 MHz) δ (ppm): 7.9 (br s, 2H, -NH ₂), 4.52 (s, 1H, =CH-), 3.64 (s, 3H, -OCH ₃), 1.90 (s, 3H, -CH ₃).	[3]
¹³ C NMR	(CDCl ₃) δ (ppm): 170.9 (C=O), 161.5 (C-NH ₂), 82.5 (=CH-), 50.0 (-OCH ₃), 19.5 (-CH ₃).	Inferred from[3][10]
Mass Spec (EI)	Molecular Ion [M] ⁺ : m/z 115 (40.1%). Key Fragments: 84 (100%), 83 (27.5%), 42 (37.3%).	[11]
Infrared (IR)	Key Peaks (cm ⁻¹): 3430-3300 (N-H stretch), 1660 (C=O stretch, conjugated), 1610 (C=C stretch), 1560 (N-H bend).	Inferred from[6][12]

Synthesis of Methyl 3-Aminocrotonate

The most prevalent and industrially scalable method for synthesizing **methyl 3-aminocrotonate** is the ammonolysis of methyl acetoacetate.[8][13] This reaction can be performed under various conditions, with modern protocols favoring aqueous media to enhance purity and environmental safety.[8][14]

Ammonia (NH₃)



Water (H₂O)

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Caption: General synthesis of **Methyl 3-Aminocrotonate**.

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is adapted from procedures describing the reaction of methyl acetoacetate with aqueous ammonia.^{[14][15][16]}

Materials:

- Methyl acetoacetate
- Aqueous ammonia (25-30% solution)
- Methanol (for low-temperature variant)
- Ice-water bath
- Reaction vessel with stirring capability

Procedure (Aqueous Medium):

- To a reaction vessel, add methyl acetoacetate (1.0 mol).
- While stirring, add aqueous ammonia (1.5 to 4.0 mol equivalents) to the methyl acetoacetate. The addition can be done portion-wise or via a dropping funnel.
- Maintain the reaction temperature between 35 °C and 70 °C. The reaction is exothermic.
- Continue stirring for approximately 2 hours. The product will begin to crystallize and precipitate from the reaction mixture.
- After the reaction period, cool the mixture in an ice-water bath to maximize precipitation.
- Collect the crystalline product by filtration.
- Wash the collected solid with cold water and dry under vacuum.
- Expected Yield: High purity product with yields often exceeding 80-90%.[\[8\]](#)[\[16\]](#)

Procedure (Low-Temperature Methanol Variant):

- Charge a reactor with methyl acetoacetate (25 kg) and methanol (20 kg).[\[15\]](#)
- Cool the mixture to 0-10 °C using an ice-water bath with continuous stirring.[\[15\]](#)
- Slowly introduce ammonia gas into the solution until white crystals precipitate.[\[15\]](#)
- Allow the reaction mixture to stand overnight under refrigeration.[\[15\]](#)
- Collect the crystals by centrifugation. The product can be further purified by recrystallization from methanol.[\[15\]](#)
- Dry the final product in a hot air oven at 50-60 °C.[\[15\]](#)
- Expected Yield: 75.0-85.0% molar yield.[\[15\]](#)

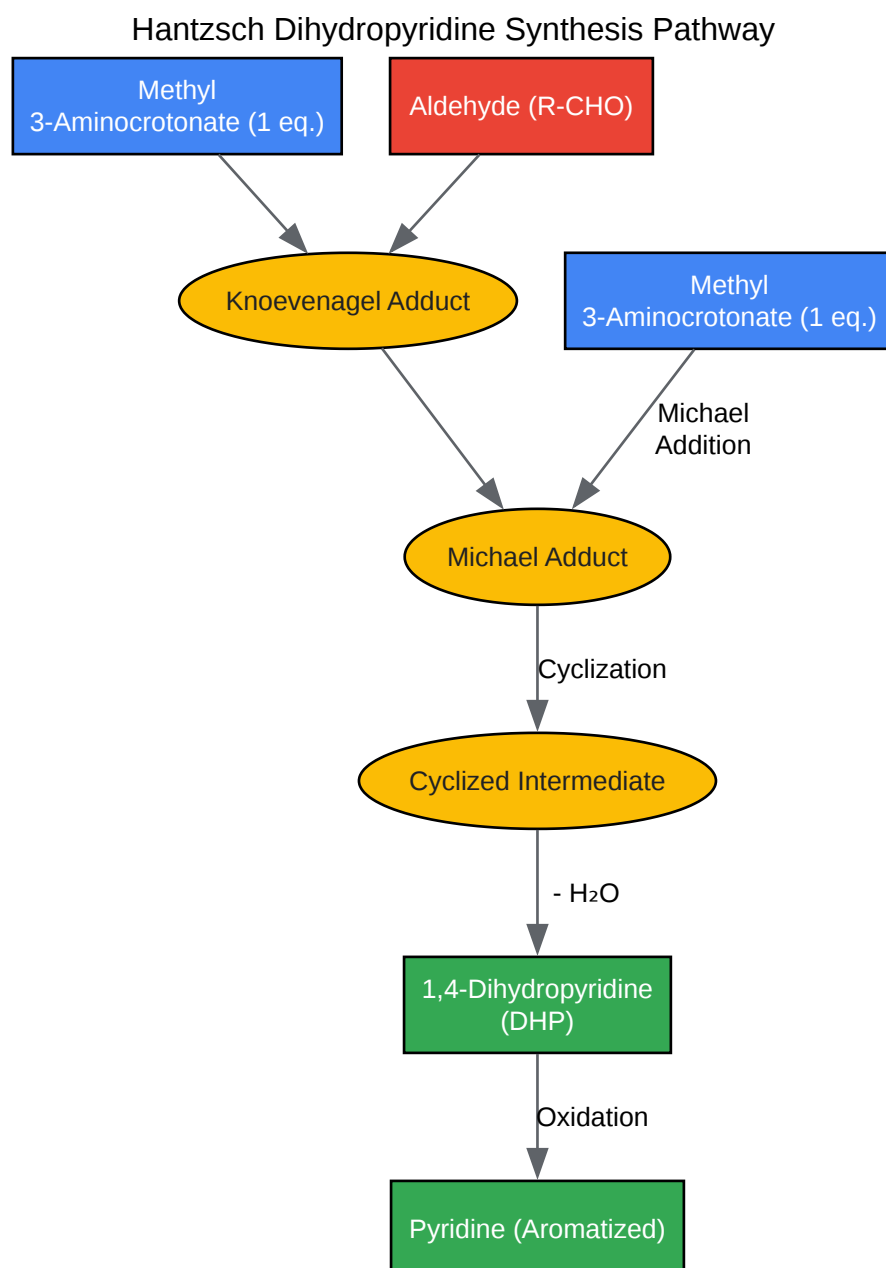
Applications in Heterocyclic Synthesis

Methyl 3-aminocrotonate is a cornerstone for constructing nitrogen-containing heterocycles. Its ambident nucleophilic character (at N and C α) and electrophilic C β position allow for diverse

cyclization strategies.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines (DHPs), many of which are potent calcium channel blockers like Nifedipine and Amlodipine.[9] In a common variant, two equivalents of **methyl 3-aminocrotonate** react with an aldehyde.[1]



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Caption: Key steps in the Hantzsch Dihydropyridine synthesis.

This protocol is adapted from the synthesis of 4-aryl-1,4-dihydropyridines.[1][10]

Materials:

- Substituted benzaldehyde (e.g., m-methoxybenzaldehyde) (0.2 mol)
- **Methyl 3-aminocrotonate** (0.4 mol, 46.05 g)
- Isopropyl alcohol (i-PrOH) (50 mL)
- Reflux apparatus

Procedure:

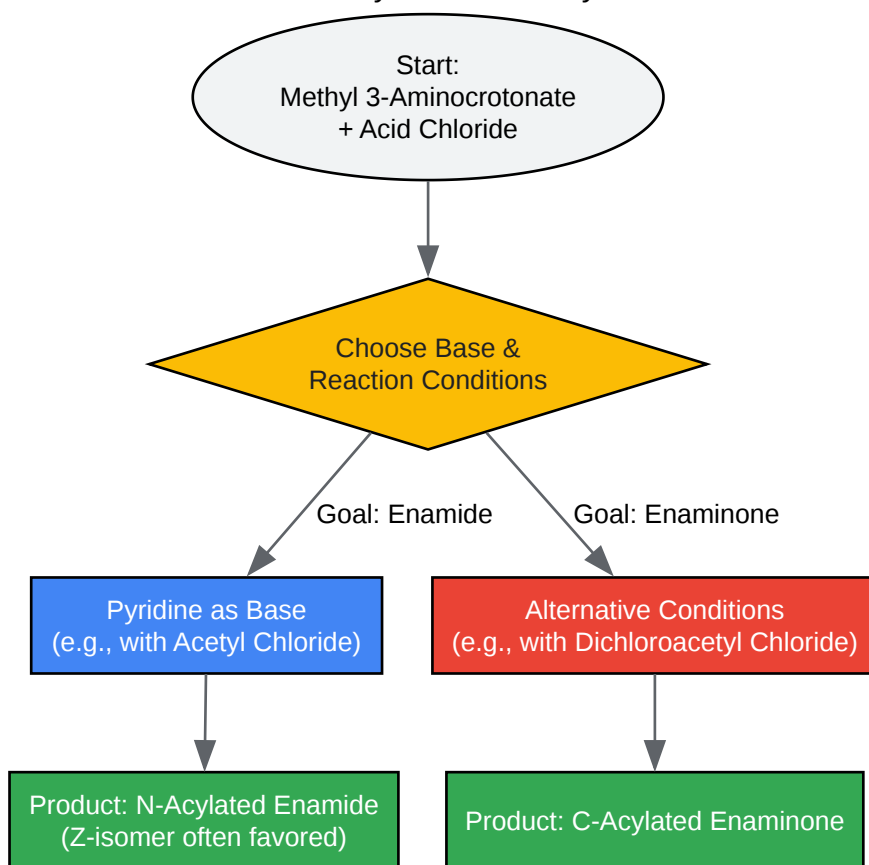
- Dissolve the substituted benzaldehyde (0.2 mol) in isopropyl alcohol (50 mL) in a round-bottom flask.
- Add **methyl 3-aminocrotonate** (0.4 mol) to the solution at once.[1]
- Heat the reaction mixture to reflux and maintain for the required time (e.g., 20 hours for m-methoxybenzaldehyde).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The crystalline product will precipitate. Collect the crystals by filtration.
- Wash the product with cold isopropyl alcohol (3 x 20 mL).[1]
- Dry the purified product in a vacuum oven to a constant weight.
- Expected Yield: 28.8% for 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine.[1]

Acylation Reactions: N- vs. C-Acylation

Acylation of **methyl 3-aminocrotonate** can occur at either the nitrogen atom (N-acylation) to form enamides or the α -carbon (C-acylation) to form enaminones. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the nature of the acylating agent.^{[11][17]}

- N-Acylation: Generally favored with aliphatic acid chlorides in the presence of pyridine. This pathway leads to stable enamides, which are valuable synthetic intermediates.^[11]
- C-Acylation: Can be favored with more reactive acylating agents or different bases. For instance, dichloroacetyl chloride exclusively yields the C-acylated product.^[11]

Decision Workflow for Acylation of Methyl 3-Aminocrotonate



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Caption: Regioselectivity in the acylation of M3A.

This procedure describes a straightforward method to achieve N-acylation.[\[11\]](#)

Materials:

- **Methyl 3-aminocrotonate** (1.0 eq)
- Acetic anhydride (excess)
- Reflux apparatus

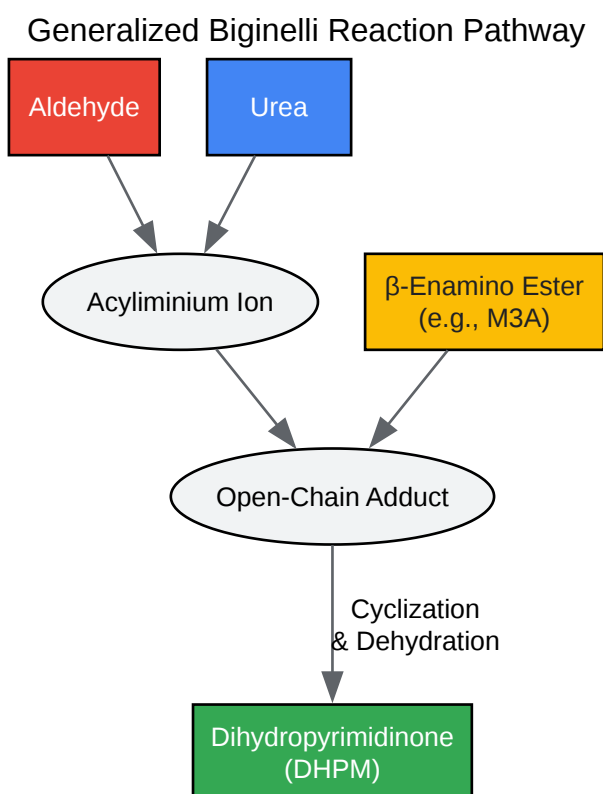
Procedure:

- Place **methyl 3-aminocrotonate** in a round-bottom flask.
- Add an excess of acetic anhydride.
- Heat the mixture to reflux and maintain for a period sufficient for complete conversion (monitor by TLC).
- After the reaction is complete, cool the mixture.
- Carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting enamide by column chromatography or recrystallization.
- Expected Yield: Excellent yields are typically reported for this transformation.[\[11\]](#)

Other Heterocyclic Syntheses

The reactivity profile of **methyl 3-aminocrotonate** makes it a potential substrate for other classical heterocyclic syntheses.

- Paal-Knorr Pyrrole Synthesis: While the classic Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine, enamines like M3A can serve as precursors to the required functionalities or participate in related cyclizations to form substituted pyrroles. [18][19] The enamine can react with an α -haloketone, which upon cyclization and elimination, would yield a pyrrole derivative.
- Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of a β -dicarbonyl compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[20][21] As a β -enamino ester, **methyl 3-aminocrotonate** can be used in place of the β -ketoester and ammonia source, streamlining the synthesis of DHPMs, which are known for a wide range of biological activities.[22][23]



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Caption: Mechanism of the Biginelli reaction for DHPM synthesis.

Conclusion

Methyl 3-aminocrotonate is a powerful and versatile building block with a central role in the synthesis of pharmaceutically relevant heterocyclic scaffolds. Its straightforward preparation and well-defined reactivity in key transformations like the Hantzsch synthesis make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its properties, handling requirements, and reaction selectivities, as detailed in this guide, is crucial for leveraging its full synthetic potential in drug discovery and development.

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